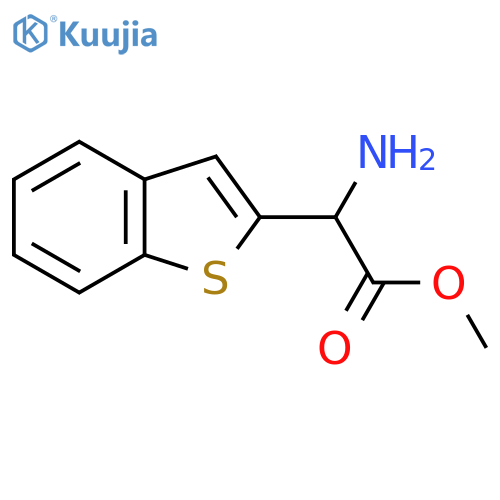

Cas no 885512-81-2 (methyl 2-amino-2-(1-benzothiophen-2-yl)acetate)

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(1-benzothiophen-2-yl)acetate

- SCHEMBL2746353

- EN300-1804560

- 885512-81-2

-

- インチ: 1S/C11H11NO2S/c1-14-11(13)10(12)9-6-7-4-2-3-5-8(7)15-9/h2-6,10H,12H2,1H3

- InChIKey: KEMCIWXDSJLOEC-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2C=C1C(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 221.05104977g/mol

- どういたいしつりょう: 221.05104977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804560-5.0g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 5g |

$3355.0 | 2023-06-02 | ||

| Enamine | EN300-1804560-0.25g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1804560-0.05g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1804560-0.5g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1804560-2.5g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1804560-1.0g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 1g |

$1157.0 | 2023-06-02 | ||

| Enamine | EN300-1804560-0.1g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1804560-10g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 10g |

$3315.0 | 2023-09-19 | ||

| Enamine | EN300-1804560-10.0g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 10g |

$4974.0 | 2023-06-02 | ||

| Enamine | EN300-1804560-1g |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |

885512-81-2 | 1g |

$770.0 | 2023-09-19 |

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

methyl 2-amino-2-(1-benzothiophen-2-yl)acetateに関する追加情報

Recent Advances in the Study of Methyl 2-amino-2-(1-benzothiophen-2-yl)acetate (CAS: 885512-81-2)

Methyl 2-amino-2-(1-benzothiophen-2-yl)acetate (CAS: 885512-81-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiophene core and amino ester functionality, has been the subject of recent studies due to its potential applications in drug discovery and development. Researchers have focused on its synthesis, biological activity, and potential as a building block for more complex therapeutic agents.

Recent literature highlights the compound's role as an intermediate in the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of benzothiophene-based inhibitors targeting specific enzymes involved in inflammatory pathways. The study reported that derivatives of methyl 2-amino-2-(1-benzothiophen-2-yl)acetate exhibited promising inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory drug development.

Another significant advancement involves the compound's use in asymmetric synthesis. A 2024 paper in Organic Letters detailed a novel catalytic method for the enantioselective synthesis of amino acid derivatives using methyl 2-amino-2-(1-benzothiophen-2-yl)acetate as a key starting material. This method achieved high enantiomeric excess (ee) and yield, offering a scalable route to chiral building blocks for pharmaceutical applications.

In addition to its synthetic utility, recent pharmacological studies have explored the compound's direct biological effects. Research conducted at a leading pharmaceutical institute (2023) investigated its interaction with G-protein-coupled receptors (GPCRs). Preliminary results indicated that methyl 2-amino-2-(1-benzothiophen-2-yl)acetate and its analogs could modulate specific GPCR subtypes, opening new avenues for the development of targeted therapies for neurological disorders.

The compound's physicochemical properties have also been a focus of recent investigations. A 2024 computational study published in Molecular Pharmaceutics employed density functional theory (DFT) calculations to predict its solubility, permeability, and metabolic stability. These predictions align well with experimental data, supporting the compound's favorable drug-like properties and potential for further optimization.

Ongoing research continues to explore the full therapeutic potential of methyl 2-amino-2-(1-benzothiophen-2-yl)acetate. Current clinical trials (Phase I) are investigating its derivatives as potential treatments for rare genetic disorders characterized by protein misfolding. The unique structural features of this compound appear to facilitate chaperone-like activity, offering a novel approach to disease modification.

In conclusion, methyl 2-amino-2-(1-benzothiophen-2-yl)acetate (CAS: 885512-81-2) represents a versatile and promising compound in pharmaceutical research. Recent studies have expanded our understanding of its synthetic applications, biological activities, and therapeutic potential. As research progresses, this molecule is likely to play an increasingly important role in the development of new drugs targeting various disease pathways.

885512-81-2 (methyl 2-amino-2-(1-benzothiophen-2-yl)acetate) 関連製品

- 1954-91-2(3-Hydroxybutyranilide)

- 916210-34-9(tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate)

- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)

- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)

- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)

- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)

- 626-36-8(Ethyl allophanate)

- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)